Methyl 4-[7-methoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
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Overview
Description
METHYL 4-[7-METHOXY-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[7-METHOXY-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using Suzuki–Miyaura coupling.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[7-METHOXY-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-[7-METHOXY-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of METHYL 4-[7-METHOXY-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[7-METHOXY-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE: Similar structure but with a furan ring instead of a thiophene ring.
METHYL 4-[7-METHOXY-2-(2-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of METHYL 4-[7-METHOXY-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]BENZOATE lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H20N2O4S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 4-(7-methoxy-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate |
InChI |
InChI=1S/C23H20N2O4S/c1-27-19-6-3-5-16-18-13-17(20-7-4-12-30-20)24-25(18)22(29-21(16)19)14-8-10-15(11-9-14)23(26)28-2/h3-12,18,22H,13H2,1-2H3 |
InChI Key |
ZTZWOMJFTTYCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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